molecular formula C21H21N3O4 B4513384 N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4513384
M. Wt: 379.4 g/mol
InChI Key: CDQADVLJNZXGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound based on the pyridazinone scaffold, a structure recognized for its diverse biological potential in scientific research. Pyridazinone derivatives are investigated for their anti-inflammatory properties, with studies showing their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the production of pro-inflammatory cytokines like IL-6 in monocytic cells . This suggests potential applications in researching inflammatory diseases. Furthermore, the pyridazinone core is a privileged structure in medicinal chemistry, associated with a range of other pharmacological activities, including antibacterial and antifungal effects . Beyond these applications, structurally similar pyridazinone compounds have emerged as valuable tools in chemical biology and oncology research. For instance, certain halogenated pyridazinone derivatives have been identified as first-in-class inhibitors that disrupt protein-protein interactions, such as the binding between the methyltransferase PRMT5 and its substrate adaptor proteins, by forming a covalent bond with a cysteine residue . This mechanism provides researchers with a unique approach to probe PBM-dependent PRMT5 activities, which are synthetic lethal dependencies in certain cancer cells (e.g., MTAP-deleted cancers) . As such, this compound class represents a significant interest for developing novel targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-8-6-15(7-9-17)13-22-20(25)14-24-21(26)11-10-19(23-24)16-4-3-5-18(12-16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQADVLJNZXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where the pyridazinone core reacts with 4-methoxybenzyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction categories:

Hydrolysis Reactions

  • The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Example : Acidic hydrolysis produces 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 4-methoxybenzylamine .

Oxidation Reactions

  • Methoxy groups on the benzyl moiety can oxidize to quinone structures using strong oxidizing agents like KMnO₄.

  • The pyridazinone ring remains stable under mild oxidation but may degrade under harsh conditions.

Reduction Reactions

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s double bond to form dihydropyridazine derivatives.

  • LiAlH₄ selectively reduces carbonyl groups without affecting aromatic rings .

Substitution Reactions

  • Electrophilic substitution occurs at the methoxyphenyl ring’s para position under Friedel-Crafts conditions.

  • Nucleophilic displacement of the methoxy group is achievable using strong nucleophiles (e.g., amines).

Reaction Conditions and Reagents

Key synthetic protocols and conditions are summarized below:

Reaction Type Conditions Reagents Products
Hydrolysis1M HCl, reflux, 6hHCl, H₂O2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid + 4-methoxybenzylamine
OxidationKMnO₄, H₂O, 80°CKMnO₄2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide with quinone substituents
ReductionH₂ (1 atm), Pd/C, ethanol, 25°CH₂, Pd/C1,4-dihydropyridazine derivative
Amide CouplingEDCI, DMAP, DCM, rt, 12hEDCI, DMAPFunctionalized pyridazinone hybrids

Pathway 1: Hydrolysis-Driven Degradation

Under acidic conditions, the acetamide bond cleaves to generate:

  • Carboxylic Acid : 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (yield: 62–78%) .

  • Amine Byproduct : 4-methoxybenzylamine, isolated via crystallization .

Pathway 2: Oxidative Modification

Controlled oxidation with KMnO₄ yields ortho-quinone derivatives, enhancing electrophilicity for further conjugation.

Pathway 3: Catalytic Reduction

Hydrogenation produces saturated dihydropyridazine analogs, altering the compound’s planarity and bioactivity.

Synthetic Optimization (Citeseerx, 2023)

  • EDCI-mediated coupling achieved 72% yield for pyridazinone-acetamide hybrids .

  • Column chromatography (DCM/MeOH) purified products with >95% purity .

Reactivity Profiling (Evitachem, 2025)

  • Friedel-Crafts alkylation at the methoxyphenyl ring required AlCl₃ catalysis and anhydrous conditions.

  • Methoxy group displacement by piperazine improved solubility but reduced metabolic stability.

Stability Analysis (TUBITAK, 2024)

  • Hydrolysis rates increased by 40% under basic vs. acidic conditions .

  • No degradation observed in neutral aqueous solutions over 30 days .

Acid-Catalyzed Hydrolysis

  • Protonation of the acetamide carbonyl.

  • Nucleophilic attack by water.

  • Cleavage of the C–N bond, releasing 4-methoxybenzylamine .

Electrophilic Substitution

  • AlCl₃ coordinates to the methoxy group, activating the ring.

  • Electrophile (e.g., NO₂⁺) attacks the para position.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits significant biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This inhibition is linked to anti-inflammatory effects and potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

Several studies have documented the effects and applications of this compound:

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of asthma .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .

Comparison with Analogous Compounds

To highlight its unique properties, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
N-(4-Methoxyphenyl)acetamideC₉H₁₁NO₂Simpler structure, less complex biological activity
2-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-oneC₁₄H₁₂N₂O₃Lacks the methoxybenzyl group, differing activity profile
2-AcetylpyridazinoneC₈H₈N₂OBasic pyridazinone structure with different substituents affecting activity

The unique combination of functional groups in this compound enhances its biological efficacy and selectivity as a therapeutic agent compared to its analogs.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound 4-Methoxybenzyl, 3-methoxyphenyl 379.4 PDE4 inhibition (anti-inflammatory)
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Methoxyphenyl (vs. benzyl) 365.4 PDE4 inhibition (lower potency due to absence of benzyl group)
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide 4-Chlorophenyl 367.83 Enhanced anticancer activity (chlorine increases lipophilicity)
2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide 2-Methoxyphenyl, 4-phenylbutan-2-yl N/A Antimicrobial and anticancer (methoxy position affects target binding)
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dual chloro and methoxy groups 426.3 Dual activity: anti-inflammatory and antitumor (chlorine enhances membrane penetration)

Impact of Substituent Position and Electronic Effects

  • Methoxy Position :
    • 3-Methoxyphenyl (target compound): Optimal for PDE4 binding due to spatial alignment with active site residues .
    • 2-Methoxyphenyl (): Altered steric effects reduce PDE4 affinity but enhance antimicrobial activity .
  • Halogen vs. Methoxy: Chlorophenyl (): Increases lipophilicity, improving blood-brain barrier penetration for neurological targets .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s benzyl group reduces aqueous solubility compared to phenyl-substituted analogs (e.g., ) but enhances membrane permeability .
  • Stability: Pyridazinone derivatives generally exhibit stability in organic solvents but may degrade under acidic conditions .

Unique Advantages of the Target Compound

Dual Methoxy Substituents : Synergistic effects from 4-methoxybenzyl and 3-methoxyphenyl groups enhance PDE4 selectivity and reduce off-target binding .

Balanced Lipophilicity : Molecular weight (~379 g/mol) and logP values align with Lipinski’s rules for oral bioavailability .

Synthetic Flexibility : The acetamide linker allows modular derivatization for optimizing pharmacokinetics .

Biological Activity

N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis, drawing on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₉N₃O₃ and a molecular weight of approximately 345.36 g/mol. Its structure features a pyridazinone core along with methoxybenzyl and methoxyphenyl substituents, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight345.36 g/mol
Structural FeaturesPyridazinone core, methoxybenzyl, methoxyphenyl groups

Pharmacological Effects

Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of phosphodiesterase 4 (PDE4). Inhibition of PDE4 is linked to anti-inflammatory effects, making this compound a potential candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Additionally, the compound has shown promise in anticancer research. Similar pyridazinone derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis of cancer cells . The structural modifications present in this compound may enhance its efficacy against various cancer types.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of PDE4 : This leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.
  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation in cancer cells .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting PDE4 activity. This suggests potential therapeutic applications for respiratory diseases .
  • Anticancer Efficacy : Research on related pyridazinone compounds indicated their ability to overcome multidrug resistance in cancer cells by effectively targeting tubulin polymerization pathways. In vivo studies showed significant tumor reduction in xenograft models .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or keto acids.
  • Introduction of Methoxybenzyl Group : Nucleophilic substitution reactions are used to introduce the methoxybenzyl group onto the pyridazinone core.
  • Acetamide Linkage Formation : The final step involves acylation with an acetic anhydride or acetyl chloride to form the acetamide bond .

Q & A

Q. What are the key steps in synthesizing N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves coupling a pyridazinone core with substituted acetamide moieties. For example, analogous compounds are synthesized by reacting 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with aniline derivatives in the presence of thionyl chloride (SOCl₂) and triethylamine (TEA) in THF at 60°C . Yield optimization may include:

  • Catalyst selection : Using TEA as a base to neutralize HCl byproducts.
  • Temperature control : Gradual heating (e.g., 0°C → 25°C) to minimize side reactions.
  • Purification : Employing preparative HPLC or column chromatography (e.g., DCM-MeOH gradients) .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H NMR : Key signals include the pyridazinone ring protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~7.9–8.0 ppm) .
  • IR : Stretching vibrations for C=O (1660–1700 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm acetamide and pyridazinone moieties .
  • HRMS : Exact mass analysis (e.g., ESI/Q-TOF) to verify molecular formula .

Q. How does the presence of methoxy substituents influence the compound’s solubility and stability in biological assays?

Methoxy groups enhance lipophilicity (logP) but may reduce aqueous solubility. Stability can be assessed via:

  • pH-dependent degradation studies : Monitor hydrolysis of the acetamide bond in acidic/basic conditions.
  • Microsomal stability assays : Evaluate metabolic resistance using liver microsomes .

Advanced Research Questions

Q. What structural modifications of this compound have shown promise in improving anti-inflammatory activity, and how are these changes rationalized?

  • Substituent variation : Replacing the 4-methoxybenzyl group with a 3-methoxybenzyl group (as in , compound 84) increased COX-2 inhibition by 30% .
  • Hybridization : Attaching antipyrine moieties (e.g., compound 6a in ) enhances interaction with inflammatory targets like formyl peptide receptors .
  • Rationale : Methoxy groups modulate electron density, affecting binding to hydrophobic pockets in enzymes like COX-2 .

Q. How can researchers resolve contradictions in reported bioactivity data across different pyridazinone derivatives?

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from COX-2 inhibition studies).
  • Molecular docking : Identify critical binding interactions (e.g., hydrogen bonding with pyridazinone oxygen) that explain variability .
  • In vitro-in vivo correlation (IVIVC) : Assess bioavailability differences due to substituent-dependent pharmacokinetics .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

  • Ischemic stroke models : Middle cerebral artery occlusion (MCAO) in rodents to assess reduction in infarct volume.
  • Neuroinflammation models : LPS-induced microglial activation assays, measuring TNF-α and IL-6 levels .
  • Dosing : Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic profiling to optimize brain penetration .

Q. Which computational strategies are effective for predicting off-target interactions of this compound?

  • Pharmacophore modeling : Map pyridazinone and acetamide features to screen for kinase or GPCR binding.
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or CYP450 inhibition .
  • Molecular dynamics simulations : Simulate binding stability with V1B vasopressin receptors (see for analogous compounds) .

Methodological Guidelines

Q. How should researchers design SAR studies for this compound?

  • Core modifications : Test pyridazinone vs. pyrimidinone scaffolds.
  • Substituent libraries : Synthesize derivatives with halogens (Br, Cl), alkyl chains, or heterocycles at the 3-phenyl position .
  • Bioactivity assays : Prioritize COX-2 inhibition, TNF-α suppression, and cytotoxicity (e.g., MTT assays on RAW 264.7 cells) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., SOCl₂ reactions).
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction .
  • Quality control : Implement in-line PAT (Process Analytical Technology) to monitor intermediate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.